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Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

Cat. No.: B085190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of ethyl (2R)-2-aminopentanoate, a chiral non-

proteinogenic amino acid ester of interest in pharmaceutical and chemical research.

Chemical Structure and Identification
Ethyl (2R)-2-aminopentanoate, also known as D-norvaline ethyl ester, is the ethyl ester of D-

norvaline. The "(2R)" designation specifies the stereochemistry at the alpha-carbon, indicating

the R configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Figure 1: 2D Structure of Ethyl (2R)-2-aminopentanoate

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name ethyl (2R)-2-aminopentanoate

Synonyms D-Norvaline ethyl ester, H-D-Nva-OEt

CAS Number
Not available for the free base; 1998700-99-4

for the hydrochloride salt[1][2][3]

Molecular Formula C₇H₁₅NO₂

Canonical SMILES CCC--INVALID-LINK--C(=O)OCC

InChI Key CHAJBHNQIZAJJM-FYZOBXCZSA-N

Physicochemical Properties
Quantitative data on the physicochemical properties of the free base of ethyl (2R)-2-
aminopentanoate is limited. The data presented below is for the more commonly available

hydrochloride salt and the corresponding (S)-enantiomer where specified.

Table 2: Physicochemical Properties
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Property Value Notes

Molecular Weight

145.20 g/mol (free base)

181.66 g/mol (hydrochloride

salt)[1]

Appearance White to off-white solid
For the hydrochloride salt of

the (S)-enantiomer

Melting Point 108.0 to 117.0 °C
For L-Norvaline ethyl ester

hydrochloride ((S)-enantiomer)

Boiling Point
Not experimentally determined

for the (2R)-enantiomer.

Density Not experimentally determined.

Specific Rotation [α]D +8.0 to +10.0° (c=2, H₂O)
For L-Norvaline ethyl ester

hydrochloride ((S)-enantiomer)

Solubility Soluble in water
For L-Norvaline ethyl ester

hydrochloride ((S)-enantiomer)

Spectroscopic Data
Experimental spectroscopic data for ethyl (2R)-2-aminopentanoate is not readily available in

the public domain. The following are predicted spectral characteristics based on the analysis of

similar compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl

chain, the alpha-hydrogen, and the ethyl ester group.

~0.9 ppm (t, 3H): Methyl protons of the propyl group.

~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group.

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.
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~3.5 ppm (t, 1H): Alpha-hydrogen.

~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.

Broad singlet: Amine protons (position and intensity are solvent-dependent).

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display seven unique carbon signals.

~14 ppm: Methyl carbon of the propyl group.

~14 ppm: Methyl carbon of the ethyl ester.

~19 ppm: Methylene carbon of the propyl group.

~35 ppm: Methylene carbon of the propyl group.

~55 ppm: Alpha-carbon.

~61 ppm: Methylene carbon of the ethyl ester.

~174 ppm: Carbonyl carbon of the ester.

3.3. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed

at m/z 145. Common fragmentation patterns for amino acid esters would include the loss of the

ethoxy group (-OC₂H₅, m/z 45) and the entire ester functional group (-COOC₂H₅, m/z 73).

3.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
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~1180 cm⁻¹: C-O stretching of the ester.

Experimental Protocols
4.1. Synthesis of Ethyl (2R)-2-aminopentanoate Hydrochloride

The most common and straightforward method for the synthesis of amino acid ethyl esters is

the Fischer-Speier esterification.[4] This involves reacting the amino acid with ethanol in the

presence of a strong acid catalyst.

Materials:

D-Norvaline

Absolute Ethanol (EtOH)

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

Diethyl ether

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend D-norvaline (1 equivalent) in absolute ethanol (approximately 5-10 mL per

gram of amino acid).

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2

equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the

solution or carefully add concentrated HCl.

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, ethyl (2R)-2-aminopentanoate hydrochloride, can

be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol

and then add cold diethyl ether to induce precipitation.

Drying: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

Starting Materials

Reaction Work-up & Purification Final Product

D-Norvaline

Reaction MixtureEthanol

Acid Catalyst (HCl)

Reflux (4-6h) Solvent Removal Recrystallization Ethyl (2R)-2-aminopentanoate HCl

Click to download full resolution via product page

Figure 2: Fischer Esterification Workflow

Applications in Drug Development
Ethyl (2R)-2-aminopentanoate serves as a valuable chiral building block in the synthesis of

more complex molecules, particularly in the pharmaceutical industry. Non-proteinogenic amino

acids and their derivatives are often incorporated into drug candidates to enhance properties

such as metabolic stability, binding affinity, and bioavailability.

5.1. Pharmaceutical Intermediate

As a derivative of D-norvaline, this compound can be used as a precursor for the synthesis of

various active pharmaceutical ingredients (APIs). The presence of the chiral center is often

crucial for the biological activity of the final drug molecule. D-amino acids and their esters are

utilized in the synthesis of peptide and non-peptide-based therapeutics.

5.2. Prodrug Development
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Amino acid esters are frequently employed as prodrugs to improve the oral bioavailability of

parent drugs. The ester functionality can mask a polar carboxylic acid group, increasing the

lipophilicity of the drug and enhancing its absorption. Once absorbed, the ester is hydrolyzed

by endogenous esterases to release the active carboxylic acid-containing drug. While no

specific prodrugs of ethyl (2R)-2-aminopentanoate are currently marketed, the general

strategy is a key area of research in drug delivery.

Parent Drug (with COOH)

Prodrug (Ester)

Esterification

Ethyl (2R)-2-aminopentanoate

Active Drug (in vivo)

Esterase Hydrolysis

Click to download full resolution via product page

Figure 3: Prodrug Strategy using Amino Acid Esters

Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking ethyl (2R)-2-
aminopentanoate to specific signaling pathways. Its biological effects would likely be indirect,

resulting from its incorporation into a larger, biologically active molecule. As a synthetic building

block, its primary role is in the construction of molecules designed to interact with specific

biological targets, such as enzymes or receptors, which are components of various signaling

cascades.

Conclusion
Ethyl (2R)-2-aminopentanoate is a chiral molecule with significant potential as a building

block in organic synthesis and drug development. While detailed experimental data for the free
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base is sparse, its synthesis via Fischer esterification of D-norvaline is a well-established and

reproducible method. The primary application of this compound lies in its use as a versatile

intermediate for the construction of enantiomerically pure pharmaceuticals. Further research

into its incorporation into novel therapeutic agents and as a component of targeted prodrugs is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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